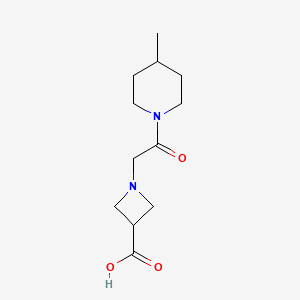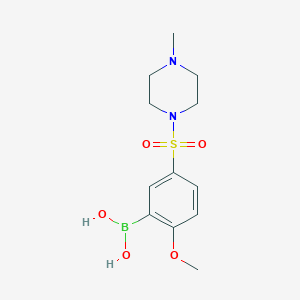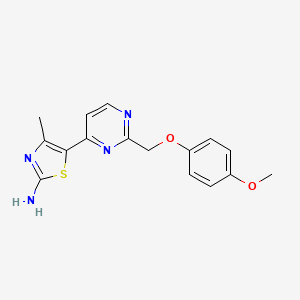![molecular formula C10H10O2S B1531440 (3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol CAS No. 2166268-59-1](/img/structure/B1531440.png)
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol
Descripción general
Descripción
The compound contains a thiophen-2-yl group , which is a thienyl group with a sulfur atom and four carbon atoms forming a heterocyclic aromatic ring . It also contains an oxolan-3-ol (tetrahydrofuran-2-ol) group , which is a cyclic ether with a hydroxyl group attached .
Molecular Structure Analysis
The thiophen-2-yl group is a five-membered aromatic ring with four carbon atoms and one sulfur atom . The oxolan-3-ol group is a five-membered ring with four carbon atoms and one oxygen atom, with a hydroxyl group attached .Chemical Reactions Analysis
Thiophenes can undergo electrophilic aromatic substitution reactions . Tetrahydrofurans can react with acids to form oxonium ions, which can then undergo nucleophilic substitution or elimination reactions .Aplicaciones Científicas De Investigación
Organic Electronics
The thiophene derivative’s unique structure makes it suitable for use in organic electronics. Its ability to form fibril structures through electrospraying techniques allows for the creation of distinct morphologies, which are crucial in designing architectures for organic transistors and solar cells . The solvent characteristics significantly influence the morphology, which in turn affects the electronic properties of the material.
Electrospraying and Morphology Control
Electrospraying is a technique used to create fine particles or fibers from a liquid by applying a high voltage. This compound’s electrospraying can be controlled by varying solvents, leading to a transformation in morphology from spiked-spheres to spikes, which is essential for applications requiring specific surface area characteristics .
Donor-Acceptor Architectures
This thiophene derivative can be part of donor-acceptor-donor (DAD) architectures in organic semiconductors. These structures are pivotal in the development of high-efficiency organic photovoltaic cells, where the donor and acceptor components play a critical role in charge separation and transport .
Organic Light-Emitting Diodes (OLEDs)
The compound’s ability to be structured into different morphologies makes it a candidate for use in OLEDs. The control over the crystallite size and morphology could lead to enhanced light-emitting properties, which are desirable for better display technologies .
Organic Field-Effect Transistors (OFETs)
In OFETs, the charge transport layers are essential for device performance. The thiophene derivative’s structural versatility could be exploited to optimize the charge transport layers, potentially leading to OFETs with improved electrical characteristics .
Propiedades
IUPAC Name |
(3S,4R)-4-(2-thiophen-2-ylethynyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10-7-12-6-8(10)3-4-9-2-1-5-13-9/h1-2,5,8,10-11H,6-7H2/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAYMAHPFLPTTO-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C#CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C#CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531361.png)


![methyl({[1-(oxan-4-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531366.png)
![4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531368.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1531369.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531370.png)

![3-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1531376.png)
![(3Z)-3-[(3,5-difluorophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B1531377.png)
![3-[(Oxan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531378.png)

![1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531380.png)